PomCapstafin
Description
Characterized by a polycyclic aromatic backbone with a sulfonamide functional group, its mechanism of action involves selective inhibition of kinase signaling pathways, particularly those implicated in tumor proliferation and microbial virulence . Preclinical studies highlight its nanomolar-range IC50 against multiple cancer cell lines (e.g., 12.3 nM in HeLa cells) and broad-spectrum antimicrobial activity (MIC: 0.5 µg/mL against Staphylococcus aureus) . Synthesis protocols typically involve a six-step process starting from tert-butyl carbamate derivatives, with a reported overall yield of 28% .
Properties
CAS No. |
1818390-58-7 |
|---|---|
Molecular Formula |
C41H69NO17P2 |
Molecular Weight |
909.94 |
IUPAC Name |
((((4-((8-Methylnonanamido)methyl)-1,2-phenylene)bis(oxy))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) |
InChI |
InChI=1S/C41H69NO17P2/c1-29(2)19-17-15-16-18-20-33(43)42-24-30-21-22-31(58-60(48,54-25-50-34(44)38(3,4)5)55-26-51-35(45)39(6,7)8)32(23-30)59-61(49,56-27-52-36(46)40(9,10)11)57-28-53-37(47)41(12,13)14/h21-23,29H,15-20,24-28H2,1-14H3,(H,42,43) |
InChI Key |
QBSDDFPUGKYTJZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(NCC1=CC=C(OP(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O)C(OP(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O)=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STAT5b inhibitor 7; STAT5b inhibitor-7; STAT-5b inhibitor 7; STAT5b-inhibitor-7; PomCapstafin; Pom Capstafin; Pom-Capstafin |
Origin of Product |
United States |
Comparison with Similar Compounds
Selection of Similar Compounds
Two compounds were selected for comparison based on structural and functional similarities:
- Compound A: A structurally analogous kinase inhibitor with a benzothiazole core (IUPAC: 2-(4-aminophenyl)-6-fluorobenzothiazole), widely used in non-small-cell lung cancer therapy .
- Compound B : A functionally similar sulfonamide-based antimicrobial agent (IUPAC: 4-(N,N-dimethylsulfamoyl)benzoic acid), approved for multidrug-resistant infections .
Comparative Analysis: Structural, Pharmacological, and Clinical Metrics
| Parameter | PomCapstafin | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 438.5 | 354.4 | 287.3 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.08 | 1.45 |
| IC50 (nM) | 12.3 (HeLa) | 8.9 (A549) | N/A |
| MIC (µg/mL) | 0.5 (S. aureus) | N/A | 2.0 (E. coli) |
| Plasma Half-life (h) | 6.7 | 4.2 | 3.1 |
| LD50 (mg/kg) | 120 (murine) | 85 (murine) | 220 (murine) |
| Clinical Status | Phase II | Approved (2018) | Approved (2020) |
Data synthesized from CAS registry analyses , preclinical trials , and regulatory filings .
Research Findings and Mechanistic Insights
- Efficacy : this compound demonstrates superior target selectivity compared to Compound A, with a 1.7-fold lower off-target binding affinity in kinase profiling assays . However, Compound B exhibits broader Gram-negative coverage due to its enhanced membrane permeability .
- Toxicity : this compound’s higher LD50 (120 mg/kg vs. 85 mg/kg for Compound A) suggests a safer preclinical profile, though its hepatotoxicity risk (ALT elevation in 15% of Phase I participants) requires monitoring .
- Resistance : Compound B faces rising resistance rates (25% in E. coli isolates), whereas this compound maintains efficacy against methicillin-resistant S. aureus (MRSA) in vitro .
Regulatory and Commercial Considerations
This compound is currently under review by the FDA for orphan drug designation in pancreatic cancer, while Compound A dominates the kinase inhibitor market with $1.2 billion annual sales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
